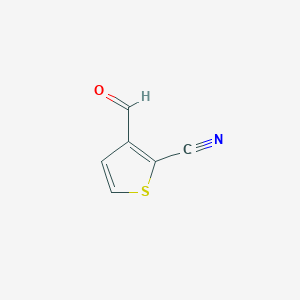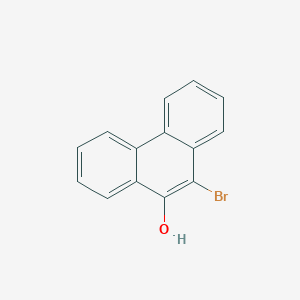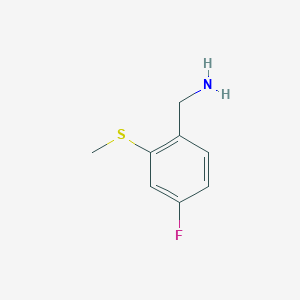
Benzenemethanamine, 4-fluoro-2-(methylthio)-
Übersicht
Beschreibung
Benzenemethanamine, 4-fluoro-2-(methylthio)- , also known by other names such as 4-Fluorobenzylamine or p-Fluorobenzylamine , is an organic compound with the molecular formula C7H8FN and a molecular weight of 125.1435 g/mol . It belongs to the class of benzylamines and contains a fluorine atom and a methylthio (methyl-sulfur) group attached to the benzene ring.
Molecular Structure Analysis
The molecular structure consists of a benzene ring with an amino group (NH2) and a fluorine atom (F) at the para position. The methylthio group (CH3S) is attached to the amino nitrogen. The IUPAC name for this compound is 1-(4-fluorophenyl)-2-(methylsulfanyl)ethanamine .
Eigenschaften
CAS-Nummer |
410545-49-2 |
|---|---|
Molekularformel |
C8H10FNS |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
(4-fluoro-2-methylsulfanylphenyl)methanamine |
InChI |
InChI=1S/C8H10FNS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3 |
InChI-Schlüssel |
DBRVUHXNTIKFBW-UHFFFAOYSA-N |
SMILES |
CSC1=C(C=CC(=C1)F)CN |
Kanonische SMILES |
CSC1=C(C=CC(=C1)F)CN |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


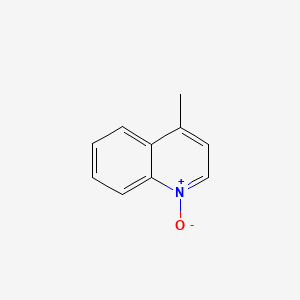


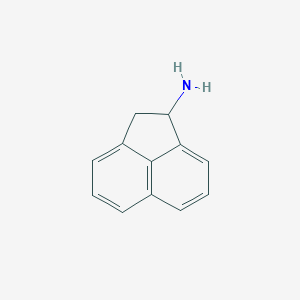
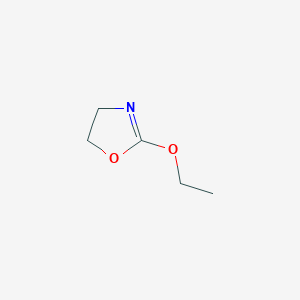


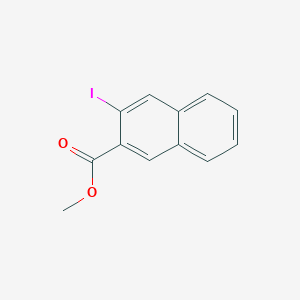
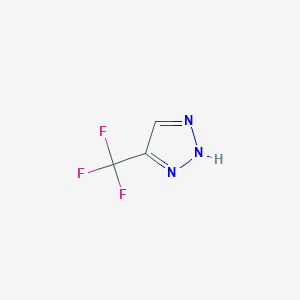
![Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B3190326.png)
